Granaticin B

Catalog No.
S11249320
CAS No.
19879-03-9
M.F
C28H30O12
M. Wt
558.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Granaticin B

CAS Number

19879-03-9

Product Name

Granaticin B

IUPAC Name

(1R,7S,11S,13S,19S,20R,23R)-5,15,19-trihydroxy-23-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),4,6(14),15-tetraene-3,9,17-trione

Molecular Formula

C28H30O12

Molecular Weight

558.5 g/mol

InChI

InChI=1S/C28H30O12/c1-8-11(29)4-5-16(37-8)39-14-6-12-18-22(28(14,35)10(3)38-12)26(34)20-19(24(18)32)25(33)21-17(23(20)31)9(2)36-13-7-15(30)40-27(13)21/h8-14,16,27,29,31,33,35H,4-7H2,1-3H3/t8-,9-,10+,11-,12+,13-,14+,16-,27+,28-/m0/s1

InChI Key

BTPKXZZBYVSYNL-VHAJSWNUSA-N

Canonical SMILES

CC1C(CCC(O1)OC2CC3C4=C(C2(C(O3)C)O)C(=O)C5=C(C6=C(C7C(CC(=O)O7)OC6C)C(=C5C4=O)O)O)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H]3C4=C([C@@]2([C@H](O3)C)O)C(=O)C5=C(C6=C([C@H]7[C@H](CC(=O)O7)O[C@H]6C)C(=C5C4=O)O)O)O

Granaticin B is a glycosidic antibiotic compound produced by certain strains of Streptomyces, particularly Streptomyces violaceoruber. It is structurally related to granaticin and is characterized by its unique empirical formula and molecular weight. Granaticin B has been identified as a derivative of granaticin, differing primarily by the presence of a tridesoxyhexose sugar moiety, specifically L-rhodinose. This compound exhibits a distinct red color due to its chromophore, which is typical for many antibiotics in the anthraquinone family .

Granaticin B undergoes several chemical transformations, including hydrolysis and oxidation. In acidic conditions, it can hydrolyze to yield granaticin A and other degradation products. For instance, treatment with sulfuric acid leads to the formation of dark red crystals that can be identified as granaticin through various analytical techniques such as paper chromatography and melting point analysis . Additionally, granaticin B has been shown to catalyze the oxidation of L-ascorbic acid to L-dehydroascorbic acid while generating hydrogen peroxide, indicating its role as an organocatalyst .

Granaticin B exhibits significant antibacterial properties, effective against various microbial strains. Its mechanism of action involves the oxidation of sulfhydryl groups in cellular components, leading to bactericidal effects. The compound has demonstrated higher reactivity compared to similar antibiotics like actinorhodin, particularly at neutral pH levels . Furthermore, knockout mutants lacking catalase show increased sensitivity to granaticin B, suggesting that the reactive oxygen species generated during its catalytic activity contribute to its antimicrobial efficacy .

The biosynthesis of granaticin B involves a complex pathway within Streptomyces species. Key steps include the assembly of the chromophore and the attachment of sugar moieties. Research indicates that specific genes in the granaticin biosynthetic gene cluster are responsible for establishing the stereochemistry and functional groups present in granaticin B . The production process typically requires culturing the bacteria in nutrient-rich media containing carbon and nitrogen sources until significant antibiotic activity is observed, followed by extraction and purification methods .

Granaticin B has potential applications in pharmaceuticals due to its antibacterial properties. It can be utilized in developing new antibiotics or as a template for synthesizing derivatives with enhanced efficacy or reduced toxicity. Its ability to catalyze oxidative reactions also opens avenues for applications in organic synthesis and biocatalysis .

Studies on the interactions of granaticin B with other compounds reveal its catalytic role in oxidation reactions. For example, it effectively oxidizes L-ascorbic acid without undergoing structural changes itself, demonstrating its stability and efficiency as an organocatalyst . The interactions with cellular components highlight its potential as a therapeutic agent, although further research is necessary to fully understand its pharmacodynamics and pharmacokinetics.

Granaticin B belongs to a class of antibiotics known for their complex structures and biological activities. Here are some similar compounds:

CompoundStructure TypeBiological ActivityUnique Features
GranaticinAnthraquinoneAntibacterialParent compound of Granaticin B
ActinorhodinAnthraquinoneAntibacterialKnown for higher reactivity than Granaticin B
DihydrogranaticinReduced formAntibacterialLacks some oxidative functionalities
Granaticinic AcidAcid derivativeAntibacterialProduct of hydrolysis from Granaticin B

Granaticin B's uniqueness lies in its specific sugar moiety (L-rhodinose) and its superior catalytic activity compared to related compounds like actinorhodin. This distinctiveness not only contributes to its biological efficacy but also positions it as a promising candidate for further pharmaceutical development .

XLogP3

0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

558.17372639 g/mol

Monoisotopic Mass

558.17372639 g/mol

Heavy Atom Count

40

UNII

JS606MEA30

Dates

Modify: 2024-08-08

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